Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 162576-01-4
VCID: VC21286372
InChI: InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
SMILES: CN(CCN)C(=O)OCC1=CC=CC=C1.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

CAS No.: 162576-01-4

Cat. No.: VC21286372

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride - 162576-01-4

Specification

CAS No. 162576-01-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
IUPAC Name benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Standard InChI Key UXWLBNDYLILRTJ-UHFFFAOYSA-N
SMILES CN(CCN)C(=O)OCC1=CC=CC=C1.Cl
Canonical SMILES CN(CCN)C(=O)OCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is characterized by its distinctive molecular structure containing a benzyl carbamate group attached to a methylated ethylenediamine chain, presented as a hydrochloride salt. The compound features a carbamate functional group (N-C(=O)-O) connecting a benzyl group to a methylated ethylenediamine moiety. The terminal amine exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.

Molecular Structure

The compound consists of a benzyl group attached to a carbamate linkage, which connects to an N-methylated ethylenediamine chain. The structure contains several key functional components:

  • A benzyl group (C6H5CH2-)

  • A carbamate linkage (-OC(=O)N-)

  • A methyl group attached to the carbamate nitrogen

  • An ethylene chain (-CH2CH2-)

  • A primary amine group (-NH2)

  • A hydrochloride counterion

Basic Physical and Chemical Properties

The fundamental properties of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride are summarized in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Physical and Chemical Properties of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

PropertyValue
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
CAS Registry Number162576-01-4
Physical AppearanceCrystalline solid
SolubilitySoluble in water, methanol, and polar organic solvents
Chemical ClassificationCarbamate, amine hydrochloride

Nomenclature and Identification

Understanding the various naming conventions and identifiers for this compound is essential for proper documentation and research purposes.

Standard Identifiers

The compound has been assigned multiple identifiers across various chemical databases and nomenclature systems as detailed in Table 2.

Table 2: Standard Chemical Identifiers

Identifier TypeValue
IUPAC NameBenzyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride
InChIInChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
InChIKeyUXWLBNDYLILRTJ-UHFFFAOYSA-N
SMILESCN(CCN)C(=O)OCC1=CC=CC=C1.Cl
PubChem CID18978091

Synonyms and Alternative Names

Several synonyms and alternative names are used in scientific literature and commercial contexts, reflecting different naming approaches and applications of the compound.

Table 3: Common Synonyms and Alternative Names

SynonymContext of Usage
1-CBZ-1-methyl-ethylenediamine-HClResearch and synthesis
N-Cbz-N-methylethylenediamine HClPharmaceutical research
benzyl N-(2-aminoethyl)-N-methylcarbamate hydrochlorideFormal chemical naming
162576-01-4CAS registry identification
Benzyl(2-aminoethyl)(methyl)carbamatehydrochlorideAlternative chemical naming

Chemical Preparation and Synthesis

The synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride typically involves protection strategies for amines in organic synthesis.

Synthetic Routes

The compound can be synthesized through various routes, with the most common approach involving the reaction of N-methylethylenediamine with benzyl chloroformate under controlled conditions, followed by acidification with hydrogen chloride to obtain the hydrochloride salt.

Common Preparation Methods

The preparation generally follows these key steps:

  • Protection of the secondary amine of N-methylethylenediamine using benzyl chloroformate

  • Selective protection conditions to avoid reaction with the primary amine

  • Isolation of the free base intermediate

  • Treatment with hydrogen chloride to form the stable hydrochloride salt

  • Purification through recrystallization from appropriate solvents

Applications in Organic Synthesis

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a valuable chemical building block in various synthetic applications.

Protective Group Chemistry

The compound functions prominently in protective group strategies where the carbamate (Cbz) group protects the secondary amine functionality while leaving the primary amine available for further reactions. This selective protection is particularly useful in multistep syntheses of complex molecules.

Pharmaceutical Research Applications

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various bioactive molecules, including:

  • Peptide-based therapeutics

  • Small molecule drug candidates

  • Enzyme inhibitors

  • Modified amino acid derivatives

Structural Characterization

The structural characterization of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves multiple analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and purity of the compound. Expected key signals include:

  • Aromatic protons from the benzyl group (7.30-7.45 ppm)

  • Benzyl methylene protons (5.0-5.2 ppm)

  • N-methyl group protons (2.9-3.1 ppm)

  • Ethylene chain protons (2.7-3.5 ppm)

  • Primary amine protons (broad signal, 8.0-8.5 ppm)

X-ray Crystallography

X-ray diffraction studies would reveal the three-dimensional arrangement of atoms in the crystal structure, including bond lengths, angles, and intermolecular interactions in the solid state. This information is valuable for understanding the compound's physical properties and potential interactions in biological systems.

Chemical Reactivity and Properties

Understanding the reactivity patterns of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is essential for its effective utilization in synthesis.

Reactivity of Functional Groups

The compound contains several reactive functional groups with distinct chemical behaviors:

Table 4: Reactivity of Functional Groups in Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Functional GroupReactivity Pattern
Primary Amine (-NH2)Nucleophilic in substitution and addition reactions
Carbamate (N-C(=O)-O-)Susceptible to hydrolysis under acidic or basic conditions
Benzyl GroupCan be removed through hydrogenolysis, providing orthogonal deprotection strategies
Hydrochloride SaltModifies solubility and reactivity; can be neutralized to free base form

Related Compounds and Derivatives

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride belongs to a broader family of carbamate compounds and protected amines with related structures and applications.

Structural Analogs

Several structural analogs exist with modified substituents or protecting groups:

Table 5: Structural Analogs and Their Comparative Properties

AnalogStructural DifferenceDistinctive Properties
Benzyl (2-aminoethyl)carbamate hydrochlorideLacks N-methyl groupDifferent reactivity at carbamate nitrogen
tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloridetert-Butyl instead of benzyl groupDifferent deprotection conditions required
Benzyl (3-aminopropyl)(methyl)carbamate hydrochlorideExtended carbon chainModified spatial arrangement and flexibility

Parent Compound

Benzyl (2-aminoethyl)(methyl)carbamate (free base form, without the hydrochloride) represents the parent compound with somewhat different physical properties, particularly regarding solubility and crystallinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator